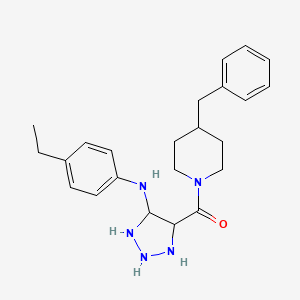

4-(4-benzylpiperidine-1-carbonyl)-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Comprehensive Analysis of 4-(4-benzylpiperidine-1-carbonyl)-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine

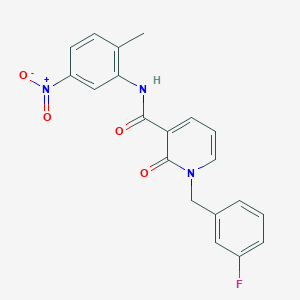

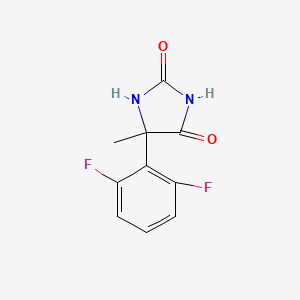

The compound 4-(4-benzylpiperidine-1-carbonyl)-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine is a derivative of 1,2,3-triazole, a class of heterocyclic compounds that have garnered significant interest due to their diverse pharmacological activities. Although the specific compound is not directly studied in the provided papers, the related structures and activities of similar triazole derivatives offer insights into its potential characteristics and applications.

Synthesis Analysis

The synthesis of triazole derivatives often involves the cyclization of azides and alkynes, a process known as the click reaction. However, the papers provided describe alternative synthetic routes for related compounds. For instance, the synthesis of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one involves the reaction of an amino-triazinone with carbon disulfide in a water/pyridine mixture . Another method includes the reaction of 4-amino-4H-1,2,4-triazole with acetyl chloride in dry benzene, followed by further reactions to yield various substituted triazole derivatives . These methods highlight the versatility in synthesizing triazole compounds, which could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of triazole derivatives is often characterized by X-ray crystallography, as seen in several studies . These analyses reveal the presence of intramolecular hydrogen bonds and pi-pi stacking interactions, which contribute to the stability of the crystal structure. The molecular geometry and electronic structure can also be studied using density functional theory (DFT), which provides insights into the charge distribution and potential sites of chemical reactivity .

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including the Dimroth rearrangement, where a triazole is isomerized in hot, basic solutions to yield equilibrium mixtures of different isomers . This property could be relevant for the compound , as it may undergo similar transformations under specific conditions, affecting its chemical behavior and potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. For example, the presence of hydrogen bonding and pi-pi interactions can affect the compound's solubility and melting point . The electronic structure, as determined by DFT studies, can provide information on the compound's UV absorption, ionization constants, and thermodynamic properties at different temperatures . These properties are crucial for understanding the compound's behavior in biological systems and its potential as a pharmaceutical agent.

Scientific Research Applications

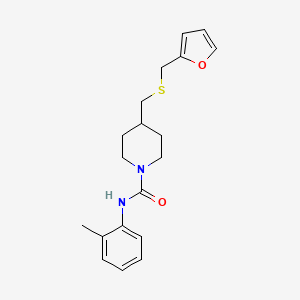

Synthesis and Antimicrobial Activities

Triazole derivatives, including those with substitutions similar to the queried compound, have been synthesized for their antimicrobial activities. For example, Bektaş et al. (2007) outlined the synthesis of novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities. The study found that certain synthesized compounds possess good or moderate activities against test microorganisms, suggesting potential applications in developing antimicrobial agents (Bektaş et al., 2007).

Chemical Synthesis and Reactivity

The indirect anodic oxidation of amines mediated by brominated aryl amines has been researched by Pletcher and Zappi (1989), indicating the utility of such compounds in organic synthesis. The study demonstrates the conversion of benzyl amines to corresponding Schiff bases in excellent yield under specific conditions, shedding light on the reactivity and potential synthetic applications of benzylpiperidine derivatives (Pletcher & Zappi, 1989).

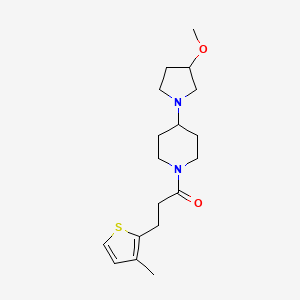

Drug Development and Molecular Docking

Compounds with the benzylpiperidine moiety have been investigated for their role in drug development, especially as ligands for the NMDA receptor, which is implicated in neurological conditions. Thum et al. (2018) explored replacing the benzylpiperidine moiety with fluorinated phenylalkyl side chains in the development of GluN2B receptor ligands. This research highlights the importance of structural moieties similar to those in the queried compound for the development of novel pharmaceuticals (Thum et al., 2018).

properties

IUPAC Name |

(4-benzylpiperidin-1-yl)-[5-(4-ethylanilino)triazolidin-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N5O/c1-2-17-8-10-20(11-9-17)24-22-21(25-27-26-22)23(29)28-14-12-19(13-15-28)16-18-6-4-3-5-7-18/h3-11,19,21-22,24-27H,2,12-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQTXCLBISSQAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2C(NNN2)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-benzylpiperidine-1-carbonyl)-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,8-Dioxa-2-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2518505.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2518507.png)

![2-[2-[4-[3-[4-(1-Adamantyl)phenoxy]-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2518514.png)

![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2518525.png)